molecular formula C15H17Cl2N3 B1421081 N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride CAS No. 1185295-06-0

N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride

Cat. No. B1421081
M. Wt: 310.2 g/mol
InChI Key: ZWDXTPUBPSTSLC-UHFFFAOYSA-N
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Description

N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride (IPMA) is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of indole and pyridine, and is soluble in water. IPMA is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. It has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.

Scientific Research Applications

Catalytic Applications

  • Palladacycles Synthesis and Catalysis : The compound has been used in the synthesis of novel palladacycles, with applications as catalysts for the Suzuki–Miyaura coupling and allylation of aldehydes. These palladacycles were found to be efficient in catalysis, following a homogeneous pathway (Singh, Saleem, Pal, & Singh, 2017).

Ligand Design for Coordination Polymers

  • Helical Silver(I) Coordination Polymers : The compound has been involved in constructing helical silver(I) coordination polymers. These complexes exhibit unique structural features and luminescent properties, showcasing its potential in designing novel coordination architectures (Zhang, Deng, Huo, Zhao, & Gao, 2013).

Reactivity Studies

  • Pyrimido(1,2-a)indoles Formation : Research demonstrated the compound's involvement in reactions with aromatic amines, leading to the formation of pyrimido[1,2-a]indole derivatives. This provides insights into its reactivity and potential applications in synthesizing complex organic structures (Suzdalev, Den’kina, & Tkachev, 2013).

Copper-Catalyzed Reactions

  • Copper-Catalyzed C-N Cross-Coupling : The compound has been identified as an efficient ligand for copper-catalyzed C-N cross-coupling of azoles and aryl halides. This has implications in organic synthesis, particularly in creating compounds with selectivity over aromatic amines and phenols (Wang, Zhang, Yang, Zhang, & Yao, 2015).

Coordination Complex Synthesis

  • Anion-assisted Silver(I) Coordination Complexes : Research demonstrates the use of the compound in forming unique silver(I) coordination complexes. These complexes, characterized by distinct structures and luminescent properties, highlight its potential in the field of coordination chemistry (Zhang, Deng, Huo, Zhao, & Gao, 2013).

properties

IUPAC Name

1-(1H-indol-5-yl)-N-(pyridin-3-ylmethyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.2ClH/c1-2-13(10-16-6-1)11-17-9-12-3-4-15-14(8-12)5-7-18-15;;/h1-8,10,17-18H,9,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDXTPUBPSTSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC3=C(C=C2)NC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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